molecular formula C16H15NO6S B12179828 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate

Cat. No.: B12179828
M. Wt: 349.4 g/mol
InChI Key: JRNIJYWKHRINJJ-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a methoxyphenoxy group, and a methanesulfonate ester, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the benzoxazole intermediate with a methoxyphenol derivative through a nucleophilic substitution reaction.

    Introduction of the Methanesulfonate Group: The final step involves the esterification of the hydroxyl group with methanesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.

    Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of benzoxazoline derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate ester group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the induction of DNA damage, which is particularly relevant in its potential anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl methanesulfonate is unique due to its combination of a benzoxazole ring and a methanesulfonate ester, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H15NO6S

Molecular Weight

349.4 g/mol

IUPAC Name

[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] methanesulfonate

InChI

InChI=1S/C16H15NO6S/c1-20-11-4-3-5-12(8-11)21-10-15-14-7-6-13(23-24(2,18)19)9-16(14)22-17-15/h3-9H,10H2,1-2H3

InChI Key

JRNIJYWKHRINJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C

Origin of Product

United States

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